3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
説明
特性
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11(25-13-2-3-14-15(8-13)24-10-23-14)16(20)18-5-4-12(9-18)19-6-7-22-17(19)21/h2-3,8,11-12H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWFGUKQIYXLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2CCOC2=O)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a novel oxazolidinone derivative that has garnered attention for its potential biological activities. Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria, and this compound's unique structural features suggest it may exhibit a range of biological effects.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Oxazolidinone ring : A five-membered ring that contributes to its biological activity.
- Pyrrolidine moiety : This nitrogen-containing ring enhances the pharmacological profile.
- Benzodioxole substituent : Known for its role in various biological activities.
The molecular formula for this compound is , with a molecular weight of approximately 316.35 g/mol.
Biological Activity Overview
Research indicates that oxazolidinones possess various biological activities beyond antibacterial effects, including:
- Antimicrobial Activity : Particularly against Gram-positive bacteria.
- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that oxazolidinone derivatives can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The specific activity of 3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one against various bacterial strains remains to be fully characterized but is hypothesized to be significant due to its structural similarities to known active compounds.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The presence of the benzodioxole group may enhance this effect by interacting with cellular signaling pathways involved in cell growth and survival.
Research Findings and Case Studies
A number of studies have investigated the biological activities of oxazolidinone derivatives:
- Antibacterial Screening :
- Cytotoxicity Assays :
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | Structure A | 0.5 | Staphylococcus aureus |
| Compound B | Structure B | 4 | Enterococcus faecalis |
| 3-{...} | Current Compound | TBD | TBD |
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF-7 | 10 | Induces apoptosis |
| Compound D | A549 | 15 | Cell cycle arrest |
| 3-{...} | TBD | TBD | TBD |
類似化合物との比較
Structural Analogues from Enamine Ltd. Building Blocks Catalogue
The Enamine Ltd. catalogue (2020) lists compounds with shared structural motifs, such as oxazolidinone and pyrrolidine rings (Table 1).
Table 1: Comparison with Enamine Ltd. Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole | C₁₀H₁₀ClNO | 195.65 | 80061-95-6 | Chloromethyl substituent, oxazole core |
| (4R)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C₈H₁₂ClNO₃ | 205.64 | 93617-85-7 | Chiral center, chloroacetyl group |
| 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene | C₁₀H₁₃BrO₂ | 245.12 | 1041399-60-3 | Bromomethyl, methoxyethoxy side chain |
Key Differences :
- The propanoyl-pyrrolidine linkage in the target compound may confer conformational flexibility compared to rigid oxazole or acetylated derivatives.
Patent-Derived Kinase Inhibitors
A European patent (2017) describes a TRKA kinase inhibitor, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, which shares the pyrrolidine-oxazolidinone scaffold .
Structural Parallels :
SARS-CoV-2 NSP3 Macrodomain Inhibitors
A 2022 study reported oxazolidinone-pyrrolidine derivatives as SARS-CoV-2 NSP3 inhibitors, including 3-[(3R)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (PDB ID: 8T3G) .
Table 2: Antiviral Compound Comparison
| Compound Name | Molecular Weight | CAS Number | Biological Target | Structural Highlights |
|---|---|---|---|---|
| Target Compound | 388.38* | N/A | Not reported | Benzodioxol, propanoyl linker |
| SARS-CoV-2 NSP3 Inhibitor (PDB 8T3G) | 356.35 | N/A | SARS-CoV-2 macrodomain | Pyrimidoindole, fluoro substituent |
Key Findings :
- The SARS-CoV-2 inhibitor’s pyrimidoindole group enables π-π stacking with the macrodomain, while the target compound’s benzodioxol group may exhibit similar aromatic interactions .
- High-resolution X-ray data (1.05 Å) for the SARS-CoV-2 compound underscores the utility of crystallographic tools like SHELXL () for structural refinement in comparative studies .
Benzodioxol-Containing Analogues
highlights a compound with a benzodioxol-pyrrolidine-oxazolidinone scaffold: (9E)-10-(2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one.
Comparison :
- Both compounds share the benzodioxol motif, but the analogue features a decenone chain instead of a propanoyl linker, likely altering solubility and membrane permeability.
Q & A
Basic: How can the synthetic yield of this compound be optimized in multi-step reactions?
Methodological Answer:
Optimization requires systematic parameter screening:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, ethanol) for intermediates, as demonstrated in reflux conditions for analogous pyrrolidinone derivatives .
- Catalyst screening : Test bases like triethylamine or calcium hydroxide to enhance acylation efficiency .
- Reaction monitoring : Employ TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) to track intermediate formation and minimize side products .
- Temperature control : Reflux at 80–100°C for 2–6 hours balances reaction rate and decomposition risks .
Basic: What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
Combine orthogonal methods:
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C22H21N5O3) .
- NMR spectroscopy : Use ¹H/¹³C NMR to resolve pyrrolidine, oxazolidinone, and benzodioxole proton environments .
- X-ray crystallography : For unambiguous stereochemical assignment, as applied to structurally related oxazolidinone derivatives .
- FT-IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
Advanced: How can contradictory biological activity data across assays be resolved?
Methodological Answer:
Address discrepancies through:
- Dose-response normalization : Compare EC50/IC50 values under standardized conditions (pH 7.4, 37°C) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate aggregation artifacts .
- Target validation : Apply CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Assay replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate binding affinity .
Advanced: How to design experiments elucidating its mechanism of action?
Methodological Answer:
A tiered approach is recommended:
- Biophysical profiling : Use surface plasmon resonance (SPR) to quantify binding kinetics with putative targets .
- Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
- Metabolomics : Track downstream pathway modulation via LC-MS/MS .
- Mutagenesis studies : Modify key residues in suspected binding pockets to validate interactions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with modified pyrrolidine (e.g., substituents at C3) or benzodioxole (e.g., halogenation) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .
- Bioisosteric replacement : Substitute the oxazolidinone ring with thiazolidinone or pyrazolone moieties .
- In vitro potency correlation : Compare IC50 values against structural variations to quantify substituent effects .
Basic: How to assess its stability under varying experimental conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4 weeks, monitoring via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
- pH-dependent hydrolysis : Incubate in buffers (pH 1–10) and track oxazolidinone ring integrity via NMR .
Advanced: How to characterize reactive intermediates during synthesis?
Methodological Answer:
- Trapping experiments : Use quenching agents (e.g., methanol) to isolate transient species for LC-MS analysis .
- In situ FT-IR : Monitor carbonyl intermediates during acyl transfer reactions .
- Computational modeling : Apply DFT (e.g., Gaussian) to predict transition states and guide synthetic route refinement .
Advanced: How to address poor aqueous solubility in biological assays?
Methodological Answer:
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
- Co-solvent systems : Optimize DMSO/PBS ratios while maintaining <0.1% cytotoxicity .
Advanced: What biophysical methods validate target interactions?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
- NMR titrations : Map binding epitopes using ¹⁵N-labeled proteins .
Advanced: How to interpret conflicting toxicity data in preclinical models?
Methodological Answer:
- Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) .
- Reactive metabolite screening : Use glutathione trapping assays to identify electrophilic intermediates .
- Off-target profiling : Screen against kinase/GPCR panels to identify promiscuity .
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